BENGHE Foundational & Exploratory

Check Availability & Pricing

A Guide to the Spectroscopic Characterization
of (R)-5-phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: (R)-5-phenylmorpholin-2-one
CAS No.: 121269-45-2
Cat. No.: B045721
Get Quote
. J

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-5-phenylmorpholin-2-one. This compound is of interest to researchers in
medicinal chemistry and drug development due to its core morpholinone structure, a scaffold
present in various biologically active molecules. Accurate spectroscopic analysis is paramount
for confirming the identity, purity, and structure of such compounds. This document will delve
into the practical aspects and theoretical underpinnings of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to (R)-5-
phenylmorpholin-2-one.

Molecular Structure and Stereochemistry

(R)-5-phenylmorpholin-2-one is a heterocyclic compound with a chiral center at the C5
position, bearing a phenyl group. The morpholin-2-one ring consists of an amide and an ether
functional group. The absolute configuration at C5 is designated as 'R' according to the Cahn-
Ingold-Prelog priority rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For (R)-5-phenylmorpholin-2-one, both *H and 13C
NMR are essential for structural elucidation.

'H NMR Spectroscopy

Experimental Protocol:

A sample of (R)-5-phenylmorpholin-2-one (approximately 5-10 mg) is dissolved in 0.5-0.7 mL
of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to
a 5 mm NMR tube. The *H NMR spectrum is then acquired on a 400 MHz or higher field NMR
spectrometer.

Data Interpretation:

The expected *H NMR spectrum of (R)-5-phenylmorpholin-2-one in CDCIs would exhibit
distinct signals corresponding to the different protons in the molecule.

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~7.40-7.20 m 5H Ar-H (Phenyl)
~4.55 dd 1H H5
~4.30 d 1H H6a
~4.05 dd 1H H6b
~3.50 d 1H H3a
~3.30 d 1H H3b
~2.50 brs 1H NH

Causality Behind Assignments:

o Aromatic Protons (Ar-H): The protons on the phenyl ring are expected to resonate in the
downfield region (~7.40-7.20 ppm) due to the deshielding effect of the aromatic ring current.
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The multiplicity will be a complex multiplet (m) due to coupling between the ortho, meta, and
para protons.

o H5 Proton: This proton is at the chiral center and is adjacent to the phenyl group and the
oxygen atom. This environment leads to a downfield shift to around 4.55 ppm. It will appear
as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C6.

e H6 Protons: The two protons on C6 are diastereotopic due to the adjacent chiral center. They
will have different chemical shifts and will appear as a doublet (~4.30 ppm) and a doublet of
doublets (~4.05 ppm). The geminal coupling between them and the vicinal coupling with H5
leads to this pattern.

e H3 Protons: The protons on C3 are adjacent to the amide carbonyl group and will also be
diastereotopic. They are expected to appear as two distinct doublets at approximately 3.50
ppm and 3.30 ppm due to geminal coupling.

e NH Proton: The amide proton is expected to be a broad singlet at around 2.50 ppm. Its
chemical shift can be variable and is dependent on concentration and solvent.

3C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for tH NMR can be used for 3C NMR spectroscopy. The spectrum
is typically acquired on the same spectrometer, often using a proton-decoupled sequence to
simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:
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Chemical Shift (8, ppm) Assignment

~170.0 C2 (C=0)

~138.0 C1' (ipso-C of Phenyl)
~129.0 C3'/C5' (meta-C of Phenyl)
~128.5 C4' (para-C of Phenyl)
~126.0 C2'/C6' (ortho-C of Phenyl)
~75.0 C6

~58.0 C5

~45.0 C3

Causality Behind Assignments:

far downfield at approximately 170.0 ppm.

Carbonyl Carbon (C2): The amide carbonyl carbon is significantly deshielded and appears

o Aromatic Carbons: The carbons of the phenyl ring will appear in the range of 126.0-138.0

ppm. The ipso-carbon (C1') is typically the least shielded of the ring carbons that bear a

proton.

e C6 Carbon: This carbon is attached to the ether oxygen, causing a downfield shift to around

75.0 ppm.

e C5 Carbon: The chiral carbon attached to the phenyl group and nitrogen is expected at

approximately 58.0 ppm.

C3 Carbon: The carbon adjacent to the nitrogen of the amide is found at around 45.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:
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A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the
range of 4000-400 cm™1,

Data Interpretation:

Frequency (cm™?) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch
~1680 Strong C=0 Stretch (Amide)
~1600, ~1480 Medium C=C Stretch (Aromatic)
~1100 Strong C-O-C Stretch (Ether)

Causality Behind Assignments:

e N-H Stretch: The sharp peak around 3300 cm~1 is characteristic of the N-H stretching
vibration of a secondary amide.

e C-H Stretches: Aromatic C-H stretches appear above 3000 cm~1, while aliphatic C-H
stretches are found just below 3000 cm~1.

e C=0 Stretch: The strong absorption at approximately 1680 cm~1 is a hallmark of the carbonyl
group in a cyclic amide (lactam).

e C=C Stretches: The absorptions in the 1600-1480 cm~1 region are characteristic of the
carbon-carbon double bond stretching vibrations within the phenyl ring.

e C-O-C Stretch: The strong band around 1100 cm~1 is indicative of the C-O-C stretching
vibration of the ether linkage in the morpholine ring.

Mass Spectrometry (MS)
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Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is
used to determine the molecular weight of a compound and can provide structural information
through fragmentation analysis.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an
electrospray ionization (ESI) source for soft ionization to observe the molecular ion. For
fragmentation analysis, electron ionization (EI) can be used.

Data Interpretation:

e Molecular lon: Using a soft ionization technique like ESI in positive ion mode, the molecular
ion peak [M+H]* would be expected at m/z 178.2. The molecular weight of (R)-5-
phenylmorpholin-2-one is 177.2 g/mol .

o Fragmentation Pattern (El): Under electron ionization, the molecule will fragment in a
predictable manner.

m/z Proposed Fragment
177 [M]*

104 [CeHsCH=NH-]*

77 [CeHs]*

Causality Behind Fragmentation:

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A
common fragmentation pathway for morpholinones involves the cleavage of the ring.

(R)-S-phenyw;):phohn—2—one Ring Cleavage [ \ Loss of CH2NH2 > [CeHs]*
m/z = 177 ) e =17
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» To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of (R)-5-
phenylmorpholin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045721/docs#a-guide-to-the-spectroscopic-
characterization-of-r-5-phenylmorpholin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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